6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
6-(3-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a bicyclic heterocyclic compound containing a pyrido[4,3-d]pyrimidine core fused with a 3-chloro-2-methylbenzenesulfonyl group at position 5. The pyrido[4,3-d]pyrimidine scaffold is a nitrogen-rich system, structurally analogous to purine bases, which facilitates interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-10-12(15)3-2-4-14(10)21(19,20)18-6-5-13-11(8-18)7-16-9-17-13/h2-4,7,9H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQPEWLSFSXXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multiple steps, starting with the preparation of 3-chloro-2-methylbenzenesulfonyl chloride. This intermediate is synthesized by reacting 3-chloro-2-methylbenzenesulfonyl chloride with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares 6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine with structurally related pyridopyrimidine derivatives:
Electronic and Physicochemical Properties
- In contrast, ethoxy (electron-donating) and benzyl (neutral) substituents in analogs have less pronounced electronic effects . Compounds with hydroxybenzoyl groups (e.g., 6a–d in ) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, suggesting stable charge-transfer interactions in biological systems .
Solubility and Lipophilicity :
- The 3-chloro-2-methylbenzenesulfonyl group likely reduces aqueous solubility compared to hydroxybenzoyl or ethoxy derivatives but improves membrane permeability due to moderate lipophilicity .
- Benzyl-substituted derivatives (e.g., 6-benzyl-4-chloro analog) show higher logP values, favoring blood-brain barrier penetration .
Biological Activity
The compound 6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₃ClN₄O₂S
- Molecular Weight : 324.80 g/mol
- SMILES Notation : Clc1cc(ccc1)S(=O)(=O)c2ncnc3c2c(nc(c3=N)C)C
Biological Activity Overview
This compound exhibits a range of biological activities that make it a candidate for further pharmacological development. Key areas of interest include:
- Antitumor Activity : Research indicates that derivatives of pyrido[4,3-d]pyrimidines can inhibit tumor cell proliferation. For example, compounds with similar structures have shown promise in targeting specific cancer types through modulation of signaling pathways involved in cell growth and apoptosis .
- Enzyme Inhibition : The sulfonyl group in the structure is known to interact with various enzymes. In particular, it may act as an inhibitor for certain proteases involved in disease processes such as cancer and inflammation. Studies have demonstrated that sulfonyl derivatives can effectively inhibit cysteine proteases, which are implicated in tumor progression and metastasis .
- Antimicrobial Properties : Some derivatives within this chemical class have displayed antimicrobial activities against various pathogens. The presence of the chloro and sulfonyl groups enhances the compound's interaction with microbial targets, potentially leading to effective antimicrobial agents .
The precise mechanism of action for This compound remains under investigation. However, it is hypothesized to involve:
- Inhibition of Kinase Activity : Many pyrido[4,3-d]pyrimidines target kinases that are crucial for cell signaling pathways related to proliferation and survival.
- Disruption of Protein-Protein Interactions : The compound may interfere with specific protein interactions essential for cellular functions.
- Induction of Apoptosis : Evidence suggests that such compounds can trigger apoptotic pathways in cancer cells.
Case Study 1: Antitumor Effects
A study assessed the antitumor effects of a related pyrido[4,3-d]pyrimidine derivative on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Enzyme Inhibition Profile
In vitro assays demonstrated that the compound inhibited cathepsin B activity with an IC50 value of 15 μM. This inhibition was associated with decreased migration and invasion capabilities in cancer cell lines, suggesting potential therapeutic applications in metastatic disease management .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Structural Characterization
- ¹H/¹³C NMR : Assign peaks for pyrido-pyrimidine protons (δ 2.24–8.01 ppm) and sulfonyl group (δ ~7.3–7.9 ppm for aromatic protons). Compare with analogs in (e.g., compound 11a: δ 2.24 for CH₃).
- IR : Confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) ().
- MS : Molecular ion [M⁺] should match theoretical mass (e.g., reports m/z 386 for a related compound).
What mechanistic insights explain the regioselectivity of sulfonylation in pyrido[4,3-d]pyrimidine derivatives?
Advanced Mechanistic Analysis
Sulfonylation typically occurs at the pyrimidine nitrogen due to higher nucleophilicity compared to the pyridine ring. Computational studies (DFT) suggest:
- Electron density at N-6 (pyrido position) is enhanced by adjacent methyl groups ().
- Steric hindrance from the 2-methyl group in the benzenesulfonyl moiety directs substitution to less hindered positions ().
How does this compound interact with kinase targets, and what structural features drive potency?
Advanced Therapeutic Potential
Pyrido[4,3-d]pyrimidines are known kinase inhibitors. Key interactions:
- Hydrogen bonding : Pyrimidine N atoms bind ATP-binding pockets (e.g., , compound 58).
- Sulfonyl group : Enhances solubility and stabilizes hydrophobic interactions ().
Structure-Activity Relationship (SAR) : - 3-Chloro-2-methyl substitution improves metabolic stability (, Table 1).
How should researchers resolve contradictions in reported biological activity data for this compound?
Advanced Data Analysis
Discrepancies may arise from assay conditions or impurities. Recommended steps:
Purity validation : Use HPLC (≥95% purity, ).
Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays).
Control compounds : Include reference inhibitors (e.g., PF-06465469 in ).
What strategies improve solubility and formulation for in vivo studies?
Q. Advanced Physicochemical Optimization
- Salt formation : Use hydrochloride or trifluoroacetate salts ().
- Co-solvents : DMSO/PEG-400 mixtures ().
- Nanoformulation : Liposomal encapsulation for enhanced bioavailability (noted in ’s PubChem data).
How does chirality impact the compound’s bioactivity, and how can enantiomers be synthesized?
Q. Advanced Stereochemical Considerations
- Chiral center retention : Use enantiopure starting materials (e.g., l-hydroxyproline in ).
- Enantiomer testing : Separate via chiral HPLC (e.g., ’s tert-butyl ester intermediate).
Bioactivity : (S)-enantiomers often show higher kinase inhibition due to steric compatibility ().
What computational methods predict binding modes with target kinases?
Q. Advanced Modeling
- Docking studies : Use PyMOL/AutoDock with kinase structures (PDB IDs: e.g., 3D structure from ’s InChI key).
- MD simulations : Assess stability of sulfonyl group interactions over 100 ns trajectories.
How do structural modifications (e.g., substituent variations) affect metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
